Fertirelin acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate de fertireline est un peptide synthétique et un agoniste de l'hormone de libération de la gonadotrophine. Il est principalement utilisé en médecine vétérinaire, en particulier pour le traitement de l'insuffisance ovarienne chez les bovins. Le composé a été introduit pour la première fois au Japon en 1981 et a depuis été utilisé pour gérer divers problèmes reproductifs chez les animaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétate de fertireline est synthétisé par une série de réactions de couplage peptidique. Le processus implique l'addition séquentielle d'acides aminés pour former la chaîne peptidique désirée. La synthèse commence généralement par la protection des groupes amino à l'aide de groupes protecteurs tels que le tert-butoxycarbonyle (Boc) ou le fluorenylméthyloxycarbonyle (Fmoc). Les acides aminés protégés sont ensuite couplés à l'aide de réactifs comme la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'un additif de couplage comme l'hydroxybenzotriazole (HOBt) ou le 1-hydroxy-7-azabenzotriazole (HOAt). Une fois la chaîne peptidique assemblée, les groupes protecteurs sont éliminés et le peptide est purifié en utilisant des techniques comme la chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de l'acétate de fertireline suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour assurer un rendement élevé et une pureté. Le produit final est souvent lyophilisé pour obtenir une forme de poudre stable pour le stockage et le transport .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de fertireline subit principalement des réactions de formation de liaisons peptidiques et d'hydrolyse. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution en raison de sa nature peptidique.

Réactifs et conditions courants :

Formation de liaison peptidique : Des réactifs comme la DCC, la DIC, le HOBt et le HOAt sont couramment utilisés.

Hydrolyse : Des conditions acides ou basiques peuvent hydrolyser les liaisons peptidiques, conduisant à la dégradation de la chaîne peptidique.

Principaux produits formés : Les principaux produits formés par l'hydrolyse de l'acétate de fertireline sont ses acides aminés constitutifs .

4. Applications de la recherche scientifique

L'acétate de fertireline a plusieurs applications dans la recherche scientifique :

Médecine vétérinaire : Il est utilisé pour traiter l'insuffisance ovarienne et améliorer les taux de conception chez les bovins.

Biologie de la reproduction : Des études sur l'acétate de fertireline aident à comprendre la régulation de la libération de la gonadotrophine et ses effets sur la santé reproductive.

Endocrinologie : La recherche sur l'acétate de fertireline fournit des informations sur les mécanismes de la régulation hormonale et le rôle des analogues de l'hormone de libération de la gonadotrophine dans divers processus physiologiques

5. Mécanisme d'action

L'acétate de fertireline agit comme un agoniste puissant du récepteur de l'hormone de libération de la gonadotrophine. Lors de sa liaison au récepteur, il stimule la libération de l'hormone lutéinisante et de l'hormone folliculo-stimulante de l'hypophyse antérieure. Ce qui conduit à la régulation des processus reproductifs tels que l'ovulation et le développement folliculaire .

Composés similaires :

Busereline : Un autre agoniste de l'hormone de libération de la gonadotrophine utilisé en médecine vétérinaire et humaine.

Desloréline : Un analogue plus puissant utilisé principalement en applications vétérinaires.

Leuprorelïne : Largement utilisé en médecine humaine pour des affections telles que le cancer de la prostate et l'endométriose.

Comparaison : L'acétate de fertireline est unique par son application spécifique en médecine vétérinaire, en particulier pour les bovins. Il est moins fréquemment utilisé en médecine humaine par rapport à d'autres analogues comme la leuprorelïne et la busereline. Sa puissance et son affinité spécifique pour les récepteurs en font un choix privilégié pour le traitement de l'insuffisance ovarienne chez les bovins .

Applications De Recherche Scientifique

Fertirelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) analog used in animal reproductive management . Research has explored its applications in improving conception rates in lactating dairy cows and inducing ovulation in mares .

Scientific Research Applications

Dairy Cows:

- Conception Rates: A study involving 10 commercial dairy farms investigated the impact of this compound on conception rates when administered at the time of first or second artificial insemination (AI) in lactating dairy cows. The cows were randomly assigned to receive either no injection, or an injection of 25, 50, 75, or 100 micrograms of this compound, or 10 micrograms of buserelin immediately after AI. The results showed that this compound did not improve conception rates, with a control conception rate of 48% compared to 41.5% for this compound .

- Ovulation Synchronization: Research has also looked into the effect of this compound doses on the synchronization of ovulation and fixed-time artificial insemination in lactating dairy cows. A study compared 50 microg and 100 microg doses of fertirelin. Both doses were administered at the beginning of the protocol, followed by 500 microg cloprosterol after 7 days. Two days later, a second dose of fertirelin was administered, and AI was performed 16–19 hours later, regardless of observed oestrus. The study found no significant difference in conception rates between the 50 microg fertirelin group (61.1%) and the 100 microg group (59.5%) .

- Luteinizing Hormone Levels: In the same study, plasma concentrations of luteinizing hormone (LH) reached similar peaks of over 5 ng/ml 120 minutes after intramuscular administration of fertirelin in both the 50 microg and 100 microg groups. There were no significant differences in LH levels between treatments or the phase of the oestrous cycle when treatment commenced .

Mares:

- Ovulation Induction: this compound has been found suitable for inducing ovulation in mares, although conception did not always result .

- Treatment of Infertility: this compound is administered via injection and is typically used in infertility treatments for up to six cycles .

Other Species:

Mécanisme D'action

Fertirelin acetate acts as a potent agonist of the gonadotropin-releasing hormone receptor. Upon binding to the receptor, it stimulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This, in turn, leads to the regulation of reproductive processes such as ovulation and follicular development .

Comparaison Avec Des Composés Similaires

Buserelin: Another gonadotropin-releasing hormone agonist used in veterinary and human medicine.

Deslorelin: A more potent analog used primarily in veterinary applications.

Leuprorelin: Widely used in human medicine for conditions like prostate cancer and endometriosis.

Comparison: Fertirelin acetate is unique in its specific application in veterinary medicine, particularly for cattle. It is less commonly used in human medicine compared to other analogs like leuprorelin and buserelin. Its potency and specific receptor affinity make it a preferred choice for treating ovarian failure in cattle .

Propriétés

Numéro CAS |

66002-66-2 |

|---|---|

Formule moléculaire |

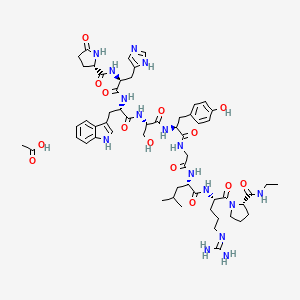

C57H80N16O14 |

Poids moléculaire |

1213.3 g/mol |

Nom IUPAC |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H76N16O12.C2H4O2/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37;1-2(3)4/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60);1H3,(H,3,4)/t37-,38-,39-,40+,41-,42-,43?,44+;/m0./s1 |

Clé InChI |

ZVTCYOIDKTXKGH-CTLSUPFRSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

SMILES isomérique |

CCNC(=O)[C@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |

SMILES canonique |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

38234-21-8 (Parent) |

Séquence |

XHWSYGLRP |

Synonymes |

9-(N)-Et-ProNH2-10-des-GlyNH2-LHRH 9-N-Et-ProNH2-LHRH desGly(10)-Pro(9)-LHRH ethylamide DGNH-LHRH fertilerine fertilerine acetate fertirelin fertirelin acetate GnRH, (N)-Et-ProNH2(9)- GnRH, N-Et-ProNH2(9)- LHRH, (N)-Et-ProNH2(9)- LHRH, (N)-ethylprolinamide(9)-des-glycinamide(10)- LHRH, N-Et-ProNH2(9)-des-Gly(10)- LHRH, N-ethylprolinamide(9)- TAP 031 TAP-031 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.